

# Brilanestrant competitive binding assays

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Brilanestrant

CAS No.: 1365888-06-7

Cat. No.: S548679

Get Quote

## Quantitative Data Overview

Table 1: Binding Affinity and Cellular Potency of Brilanestrant

| Assay Type                                  | Target / Process                         | Potency (IC <sub>50</sub> / EC <sub>50</sub> ) | Citation    |
|---------------------------------------------|------------------------------------------|------------------------------------------------|-------------|
| Cell-free competitive binding               | ER $\alpha$                              | 6.1 nM                                         | [1] [2] [3] |
| Cell-free competitive binding               | ER $\beta$                               | 8.8 nM                                         | [1] [2]     |
| Transcriptional antagonist (3xERE reporter) | ER-mediated transcription                | 2 nM                                           | [2] [3]     |
| Cellular degradation                        | ER- $\alpha$ protein (EC <sub>50</sub> ) | 0.7 nM                                         | [1] [2] [3] |
| Cell viability                              | MCF-7 breast cancer cells                | 2.5 nM                                         | [1] [2] [3] |

Table 2: Selectivity Profile of Brilanestrant

| Assayed Target                         | Result / Potency                                 | Implication                          |
|----------------------------------------|--------------------------------------------------|--------------------------------------|
| <b>Cytochrome P450 Enzymes</b>         |                                                  |                                      |
| CYP2C8                                 | Potent inhibition ( $IC_{50} < 0.1 \mu M$ )      | Potential for drug-drug interactions |
| CYP2C9                                 | Modest inhibition ( $IC_{50} = 2.2 \mu M$ )      |                                      |
| CYP2C19                                | Modest inhibition ( $IC_{50} = 3.3 \mu M$ )      |                                      |
| CYP1A2, CYP2D6, CYP3A4                 | Little to no inhibition ( $IC_{50} > 20 \mu M$ ) | Good selectivity                     |
| <b>Other Nuclear Hormone Receptors</b> |                                                  |                                      |
| Androgen Receptor (AR)                 | Little activity ( $IC_{50} > 4 \mu M$ )          | High selectivity for ER              |
| Glucocorticoid Receptor (GR)           | $IC_{50} = 0.99 \mu M$                           |                                      |
| MR, PR-A, PR-B                         | Minimal activity ( $IC_{50} > 1 \mu M$ )         |                                      |

## Key Experimental Protocols

The data for **Brilanestrant** were generated through standardized, robust experimental methods.

**1. Cell-Free Competitive Binding Assay** This assay determines the direct binding affinity of **Brilanestrant** to the estrogen receptor.

- **Principle:** A known, labeled estrogen (radioligand) competes with **Brilanestrant** for binding to the ER ligand-binding domain [1].
- **Procedure:** Purified human ER $\alpha$  or ER $\beta$  protein is incubated with the labeled estrogen and increasing concentrations of **Brilanestrant**. The amount of labeled estrogen displaced is measured to calculate the  $IC_{50}$  value, which reflects binding affinity [1] [2].

**2. Cellular ER- $\alpha$  Degradation Assay** This assay measures **Brilanestrant**'s ability to induce degradation of the ER protein in whole cells.

- **Cell Line:** ER-positive MCF-7 breast cancer cells [1].
- **Procedure:**
  - Cells are cultured and allowed to adhere.
  - A dose-response of **Brilanestrant** is added and incubated (e.g., 4 hours).
  - Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-ER antibody (e.g., SP1 rabbit monoclonal antibody).
  - ER protein levels are quantified using an infrared imaging system (e.g., LI-COR Odyssey). The  $EC_{50}$  is the concentration that induces half-maximal degradation [1].
- **Key Finding:** **Brilanestrant**-mediated ER $\alpha$  depletion is dependent on the 26S proteasome, confirming its SERD mechanism [1] [2].

## Mechanism of Action and Structural Insights

**Brilanestrant** functions as a full antagonist and degrader, with computational studies providing insight into its mechanism.



[Click to download full resolution via product page](#)

The diagram above illustrates the key mechanistic steps confirmed by experimental and computational data:

- **Conformational Change and Antagonism:** **Brilanestrant** binding induces an "inactive" ER conformation [4] [5], preventing co-activator recruitment and gene transcription [1] [2].
- **Receptor Degradation:** The unstable **Brilanestrant**-ER complex is targeted for degradation by the 26S proteasome, reducing cellular ER protein levels [1] [6].

## Activity Against Mutant Receptors

A key advantage of **Brilanestrant** is its activity against certain mutant forms of ER that confer resistance to other therapies.

- **ESR1 Mutations:** Mutations like Y537S and D538G in the ER ligand-binding domain are common drivers of resistance to aromatase inhibitors [7] [6].
- **Brilanestrant's Performance:** In competitive binding assays, **Brilanestrant** retains potency against these mutants, albeit with a slight (approximately 2-fold) reduction compared to wild-type ER [1] [2] [5]. It effectively displaces estrogen and competes co-activator peptides off the mutant ER, driving the receptor to an inactive state [1] [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. (GDC-0810) Datasheet Brilanestrant [selleckchem.com]
2. Brilanestrant (GDC-0810) | Estrogen/progestogen ... [selleckchem.com]
3. | Estrogen Receptor/ERR | TargetMol Brilanestrant [targetmol.com]
4. Evaluation of binding and antagonism/downregulation ... [pubmed.ncbi.nlm.nih.gov]
5. | Estrogen Receptor Degradator (SERD) Brilanestrant [invivochem.com]
6. Oral Selective Estrogen Receptor Degradators (SERDs) as a ... [mdpi.com]
7. Next-generation selective estrogen receptor degraders and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Brilanestrant competitive binding assays]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548679#brilanestrant-competitive-binding-assays>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)